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D-Mannose-6,6'-C-d2

Cat. No.: B1161262
M. Wt: 182.17
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Description

Evolution of Deuterium (B1214612) Labeling in Metabolic and Glycobiological Studies

The use of deuterium (²H), a stable isotope of hydrogen, as a tracer in metabolic research has a long history, with foundational studies dating back to the 1930s. nih.gov Early pioneers like Rittenberg and Schoenheimer utilized ²H-enriched compounds to establish the dynamic nature of metabolism. nih.govescholarship.org Despite this promising start, interest waned, partly due to the rise of more easily detectable radioactive isotopes. nih.govescholarship.org

In recent years, there has been a significant resurgence in the use of deuterium for metabolic studies, largely driven by advancements in magnetic resonance (MR) technology, leading to the development of Deuterium Metabolic Imaging (DMI). nih.govescholarship.orgresearchgate.net DMI is a robust and versatile MR-based method that allows for the mapping of metabolic processes in three dimensions with high temporal and spatial resolution. nih.govnih.gov A key advantage of DMI is the low natural abundance of deuterium (~0.01%), which results in a minimal background signal, allowing for the clear detection of administered deuterated substrates and their metabolic products. nih.govescholarship.org

In glycobiology, the study of the structure, function, and biology of carbohydrates (or glycans), deuterium labeling has become an essential tool. Carbohydrates play critical roles in numerous biological processes, including cell-cell recognition and inflammation. Deuterated carbohydrates serve as "label-free" probes to investigate carbohydrate uptake and metabolism, which is vital for understanding both normal physiology and disease states.

Rationale for Site-Specific Deuteration in Carbohydrates

While uniform labeling of a molecule with a stable isotope is useful, the ability to introduce an isotope at a specific, predetermined position within a molecule—known as site-specific labeling—offers far greater insight. nih.gov The rationale for site-specific deuteration in carbohydrates is multifaceted and critical for detailed biochemical analysis.

One of the primary motivations is the simplification of complex NMR spectra. The ¹H NMR spectra of carbohydrates are often difficult to interpret due to severe signal overlap. By selectively replacing hydrogen atoms with deuterium at specific sites, the corresponding signals disappear from the ¹H NMR spectrum, simplifying the analysis and aiding in the conformational study of carbohydrates, especially when they are bound to proteins.

Furthermore, site-specific deuteration is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.govnih.gov By tracking the position of the deuterium label from a substrate to its product, researchers can determine the precise atomic rearrangements that occur during a biochemical transformation. wikipedia.org For example, when studying glucose metabolism, using glucose labeled at a specific position, such as [6,6'-²H₂]glucose, allows scientists to follow the fate of those specific deuterium atoms through glycolysis and the TCA cycle, revealing the flux through different metabolic routes. cam.ac.uk This level of detail is lost with uniformly labeled substrates, where the label may be lost to water at various steps in the pathway. cam.ac.uk Recent advancements have led to the development of methods for site- and stereoselective deuteration of carbohydrates under continuous flow conditions, promising a more sustainable and scalable approach to producing these valuable research compounds. rsc.org

Overview of D-Mannose (B1359870) as a Pivotal Hexose in Biological Systems

D-Mannose is a naturally occurring monosaccharide and a C-2 epimer of glucose, meaning it differs from glucose only in the orientation of the hydroxyl group at the second carbon position. caymanchem.comwikipedia.orgnih.gov This simple sugar is found in various plants, microbes, and animals and plays several crucial roles in human biology. caymanchem.comresearchgate.net

One of the most significant functions of D-mannose is its role in glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. wikipedia.orgnih.gov D-mannose is a key component of N-linked glycans, which are essential for the proper folding, stability, and function of many proteins. caymanchem.comwikipedia.org The metabolic pathway for mannose begins with its phosphorylation by the enzyme hexokinase to form mannose-6-phosphate (B13060355). caymanchem.comwikipedia.orgnih.gov This intermediate can then be converted to fructose-6-phosphate (B1210287) to enter the glycolytic pathway for energy production or be utilized by phosphomannomutase (PMM2) to be incorporated into glycoproteins. caymanchem.comwikipedia.orgnih.gov

Beyond its structural role in glycoproteins, D-mannose is involved in the immune system and has been studied for its potential to modulate immune responses. caymanchem.comnih.gov It is absorbed in the upper gastrointestinal tract but is not extensively metabolized for energy like glucose, with a portion being excreted unchanged in the urine. wikipedia.orgnih.gov This characteristic forms the basis for its use in certain applications related to the urinary tract. nih.govnih.govmdpi.com Given its fundamental importance in glycosylation and other physiological processes, D-mannose and its isotopically labeled variants, such as D-Mannose-6,6'-C-d2, are critical tools for research in glycobiology and metabolism. nih.gov

Interactive Data Tables

Table 1: Properties of D-Mannose

Property Value Source
Chemical Formula C₆H₁₂O₆ caymanchem.comwikipedia.org
Molar Mass 180.156 g·mol⁻¹ wikipedia.org
Appearance White solid wikipedia.org
IUPAC Name (3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol wikipedia.org

Table 2: Key Enzymes in D-Mannose Metabolism

Enzyme Function Pathway Source
Hexokinase (HK) Phosphorylates D-mannose to D-mannose-6-phosphate. Glycosylation/Glycolysis caymanchem.comwikipedia.orgnih.gov
Phosphomannose Isomerase (MPI) Converts D-mannose-6-phosphate to fructose-6-phosphate. Glycolysis wikipedia.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Deuterium
Carbon-13
Nitrogen-15
Oxygen-18
D-Mannose
Glucose
D-mannose-6-phosphate
Fructose-6-phosphate
Mannose-1-phosphate
[6,6'-²H₂]glucose
Water
Lactate
α-ketoglutarate
Glutamate (B1630785)
Glutamine
Acetate

Properties

Molecular Formula

C₆H₁₀D₂O₆

Molecular Weight

182.17

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of D Mannose 6,6 C D2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and dynamics. unina.it For isotopically labeled compounds like D-Mannose-6,6'-C-d2, specific NMR methods can provide detailed insights into the position and effects of the deuterium (B1214612) labels.

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. In the case of this compound, ²H NMR is instrumental in confirming the specific location of the deuterium atoms at the C-6 position. The chemical shift of the deuterium signal provides direct evidence of its attachment to the C-6 carbon.

Furthermore, deuterium labeling can induce isotope shifts in the NMR spectra of other nuclei, such as ¹³C. These shifts, though small, can be accurately measured and provide valuable information about the local electronic environment and through-bond or through-space interactions involving the deuterium-labeled site. copernicus.org This has been utilized to study the ionization states of functional groups in proteins by observing deuterium-induced isotope shifts on adjacent ¹³C signals. copernicus.org

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in In this compound, the presence of deuterium at the C-6 position influences the ¹³C NMR spectrum in several ways. The one-bond carbon-deuterium coupling (¹J C-D) results in a characteristic splitting pattern for the C-6 signal, typically a triplet due to the spin-1 nature of deuterium. The magnitude of this coupling constant can be used to confirm the C-D bond.

Additionally, a deuterium isotope effect causes an upfield shift in the resonance of the directly attached carbon (C-6) and can also affect the chemical shifts of neighboring carbons (C-5 and C-4) to a lesser extent. By comparing the ¹³C NMR spectrum of this compound with that of its unlabeled counterpart, the precise location and isotopic purity of the deuterium label can be verified. omicronbio.comsigmaaldrich.com The chemical shifts of D-mannose (B1359870) have been well-documented, providing a strong basis for comparison. hmdb.ca

Table 1: Representative ¹³C NMR Chemical Shifts for D-Mannose

Carbon AtomChemical Shift (ppm) - α-pyranoseChemical Shift (ppm) - β-pyranose
C195.595.2
C272.272.7
C371.774.5
C468.468.1
C573.977.6
C662.562.5

Note: Data is based on unlabeled D-Mannose and serves as a reference. omicronbio.com The presence of deuterium at C-6 in this compound would cause a characteristic upfield shift and splitting of the C-6 signal.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete structural assignment of complex carbohydrates and their derivatives. unina.itnih.gov These experiments reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals in the spectrum. rsc.orgresearchgate.netrsc.orgacs.org

For derivatives of this compound, these techniques are crucial for confirming that the deuterium label has not been lost or scrambled during chemical modifications. For instance, an HSQC spectrum would show a correlation between the C-6 carbon and its attached deuterons (if observed directly or inferred from the absence of a proton correlation). The connectivity information from COSY and HMBC experiments helps to piece together the entire molecular structure, confirming the integrity of the mannose backbone and the location of any modifications. mdpi.com The use of uniformly ¹³C-labeled carbohydrates can further enhance the power of these techniques by enabling the use of experiments like CC-TOCSY to trace carbon-carbon connectivities directly. diva-portal.org

Mass Spectrometry (MS) Techniques for Isotope Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nottingham.ac.uk It is particularly well-suited for the analysis of isotopically labeled compounds, enabling their use in tracer studies and metabolite profiling. pattilab.comescholarship.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For carbohydrate analysis, a derivatization step is typically required to make the sugars volatile. rsc.org Once derivatized, this compound can be separated from other monosaccharides by GC and subsequently analyzed by MS.

In the context of isotope tracing, GC-MS can be used to follow the metabolic fate of the deuterated mannose. nih.gov By analyzing biological samples, researchers can identify metabolites that have incorporated the deuterium label, providing insights into the metabolic pathways in which mannose participates. vulcanchem.comnih.gov The mass spectrum of the labeled metabolites will show a characteristic mass shift corresponding to the incorporation of the two deuterium atoms, allowing for their differentiation from unlabeled endogenous metabolites. nih.govresearchgate.net

Table 2: Example GC-MS Parameters for Monosaccharide Analysis

ParameterValue
Column Type5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca
Derivative TypeTrimethylsilyl (TMS) hmdb.ca or Aldononitrile peracetate rsc.org
Ionization ModeElectron Ionization (EI)

Note: This table provides a general example of GC-MS conditions. Specific parameters may vary depending on the application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing a wide range of metabolites in complex biological samples without the need for derivatization. nottingham.ac.uklcms.cznih.govshimadzu.com This technique is particularly valuable for metabolomics studies involving isotopically labeled compounds. researchgate.netnih.govtsu.edunih.govmeliomics.com

When this compound is introduced into a biological system, LC-MS can be used to profile the resulting labeled metabolites. The chromatographic separation helps to resolve different isomers and isobars, while the mass spectrometer detects the mass shift due to the deuterium label. This allows for the tracking of the mannose carbon skeleton through various metabolic pathways. scripps.eduresearchgate.net The use of tandem mass spectrometry (MS/MS) can further aid in the structural identification of the labeled metabolites by providing characteristic fragmentation patterns. unipi.itmassbank.eu

Table 3: Example LC-MS Parameters for D-Mannose Analysis

ParameterValue
ColumnSeQuant® ZIC®-HILIC sigmaaldrich.com
Mobile PhaseAcetonitrile and Ammonium Acetate in water sigmaaldrich.com
Ionization ModeElectrospray Ionization (ESI), often in negative mode researchgate.netnih.gov
Mass AnalyzerTriple Quadrupole (QqQ) or Time-of-Flight (TOF)

Note: This table presents an example of LC-MS conditions. The optimal parameters can differ based on the specific analytical goals.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Labeled Compounds

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules, including isotopically labeled compounds like this compound. In this process, ions of the compound of interest are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure. For deuterium-labeled sugars, MS/MS can reveal the specific location of the deuterium atoms.

While direct MS/MS fragmentation data for this compound is not extensively available in the public literature, the fragmentation patterns can be inferred from studies on similar labeled monosaccharides, such as D-glucose-6,6-d2. researchgate.netscripps.edu When analyzing deuterated monosaccharides, a common observation is the retention of the deuterium label on specific fragments, which helps to pinpoint its location. For instance, in the analysis of heterodimers of D-glucose-6,6-d2 with other monosaccharides, the fragmentation patterns indicate that the deuterium atoms remain on the glucose moiety, allowing for comparative binding affinity studies. researchgate.netscripps.edu

The fragmentation of sugars in MS/MS often involves glycosidic bond cleavages and cross-ring cleavages. The specific fragmentation pathway can be influenced by the type of ionization and the presence of adducts, such as sodium ions. scripps.edu For this compound, it is expected that fragmentation would produce a characteristic pattern where fragments containing the C-6 position would show a mass shift corresponding to the two deuterium atoms. This allows for the differentiation of isomers and the confirmation of the labeling site.

In negative ion fragmentation of high mannose N-glycans, which contain mannose residues, collision-induced dissociation (CID) has been shown to produce informative spectra with fragment ions that characterize many isomers. ucl.ac.uk This suggests that negative ion mode MS/MS could be a valuable tool for the structural elucidation of this compound, potentially yielding fragments that are diagnostic for the d2-labeling at the C-6 position. ucl.ac.uk

A study on 13C-labeled glucose demonstrated that chemical derivatization could direct fragmentation to specific bonds, enabling the differentiation of C1 and C2 labeled isotopomers by MS/MS. osu.edu A similar derivatization strategy could potentially be applied to this compound to enhance the specificity of fragmentation and provide more detailed structural information.

Table 1: Predicted Major Fragment Ions in MS/MS of [this compound + Na]+

Predicted Fragment Ionm/z (mass-to-charge ratio)Interpretation
[M+Na-H2O]+205.08Loss of a water molecule
[M+Na-C2H4O2]+145.05Loss of a C2 fragment
Various cross-ring fragmentsDependent on cleavage siteProvides information on ring structure

Note: The m/z values are theoretical and may vary slightly depending on the instrument and experimental conditions. The table is based on general fragmentation patterns of monosaccharides and the expected retention of the deuterium label.

Integration of Analytical Platforms for Comprehensive Isotopic Profiling

A comprehensive understanding of the isotopic profile of a labeled compound like this compound often requires the integration of multiple analytical platforms. No single technique can typically provide all the necessary information regarding isotopic enrichment, positional labeling, and structural integrity. frontiersin.org Therefore, a multi-faceted approach combining chromatography and spectrometry is essential for a complete characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of labeled carbohydrates. nih.govoup.com LC can separate the labeled compound from unlabeled counterparts and other metabolites in a complex mixture. oup.com High-resolution mass spectrometry coupled with LC can then accurately determine the mass of the intact labeled molecule, confirming the incorporation of the deuterium atoms. Tandem MS (LC-MS/MS) further provides structural confirmation through fragmentation analysis, as discussed in the previous section. nih.gov For quantitative analysis, a validated HPLC-MS/MS method can offer high sensitivity and specificity for measuring the concentration of D-mannose in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly after derivatization of the sugar. mdpi.comresearchgate.net Derivatization increases the volatility of the monosaccharide, making it amenable to GC separation, which often provides superior chromatographic resolution compared to LC. nih.gov The subsequent MS analysis of the derivatized this compound can provide detailed information on its structure and isotopic composition. mdpi.comresearchgate.net Stable isotope-labeled internal standards are often used in GC-MS for accurate quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , while not a separation technique itself, is invaluable for determining the precise location of isotopic labels. tandfonline.com For this compound, 1H and 13C NMR would be able to confirm that the deuterium atoms are located at the C-6 position by observing the disappearance or change in the signals corresponding to the protons and carbon at that position. tandfonline.com In studies of enzymatic reactions involving labeled sugars, in situ NMR has been used to monitor deuterium incorporation. acs.org

The integration of these platforms provides a synergistic approach to isotopic profiling. For instance, LC-MS can be used to isolate and quantify the labeled compound, while NMR provides unambiguous confirmation of the label's position. GC-MS can offer complementary information and high-resolution separation. This comprehensive approach, sometimes referred to as metabolomics or metabolic profiling, is crucial for reliably tracking the metabolic fate of isotopically labeled tracers. nih.govresearchgate.netnih.gov

Table 2: Integrated Analytical Approaches for this compound Profiling

Analytical PlatformInformation ProvidedStrengths
LC-MS/MSSeparation, quantification, and structural confirmation through fragmentation. nih.govHigh sensitivity and specificity, suitable for complex mixtures. researchgate.net
GC-MSHigh-resolution separation and structural information after derivatization. mdpi.comnih.govExcellent chromatographic resolution. nih.gov
NMR SpectroscopyUnambiguous determination of isotopic label position. tandfonline.comProvides detailed structural information without fragmentation.

By combining the data from these different analytical techniques, a complete and accurate isotopic profile of this compound can be established, which is essential for its application in metabolic research and other scientific studies.

Applications of D Mannose 6,6 C D2 in Metabolic Flux Analysis Mfa

Tracing D-Mannose (B1359870) Flux through Central Carbon Metabolism

D-Mannose-6,6'-C-d2 is particularly valuable for interrogating central carbon metabolism, the network of pathways that are fundamental to energy production and the synthesis of cellular building blocks. The deuterium (B1214612) label at the C6 position allows for the differentiation of mannose-derived carbons from those originating from other sources, such as glucose.

Analysis of Glucose-Mannose Interconversion Pathways

D-mannose and D-glucose (B1605176) are epimers at the C2 position and their metabolic pathways are closely intertwined. researchgate.net Mannose can be phosphorylated to mannose-6-phosphate (B13060355) (M6P), which can then be isomerized to fructose-6-phosphate (B1210287) (F6P), a key intermediate in glycolysis. nih.gov This conversion is catalyzed by phosphomannose isomerase (MPI). nih.gov Conversely, F6P derived from glucose can be converted to M6P, providing an alternative source of mannose for glycosylation. europa.eu The use of this compound allows researchers to precisely quantify the bidirectional flux between glucose and mannose metabolism.

Studies have shown that in some cell lines, exogenous mannose can contribute significantly to the mannose pool for N-glycans, even when present at much lower concentrations than glucose. nih.gov For instance, at physiological concentrations, mannose is utilized far more efficiently than glucose for N-glycan synthesis. nih.gov The introduction of deuterium at a specific position, such as in this compound, enables the tracking of the labeled mannose through these interconversion steps. By analyzing the isotopic enrichment in downstream metabolites like fructose-6-phosphate and glycolytic end-products, the rates of glucose-to-mannose and mannose-to-glucose conversion can be determined. This information is crucial for understanding how cells regulate the balance between these two essential sugars, particularly in the context of glycosylation, the process of adding sugar chains to proteins and lipids.

A key enzyme in this interconversion is phosphomannose isomerase (MPI), which facilitates the reversible reaction between mannose-6-phosphate and fructose-6-phosphate. d-nb.info The activity of this enzyme can significantly influence the metabolic fate of both glucose and mannose. nih.gov

Quantification of Pentose (B10789219) Phosphate (B84403) Pathway Contributions (Indirect through downstream metabolites)

The pentose phosphate pathway (PPP) is a major branch of central carbon metabolism that runs parallel to glycolysis. nih.gov Its primary roles are to produce NADPH, a key reductant for biosynthetic reactions and antioxidant defense, and to generate precursors for nucleotide synthesis. While this compound does not directly enter the initial steps of the PPP in the same way as glucose-6-phosphate, its metabolic products can flow into the non-oxidative branch of the PPP.

The conversion of mannose-derived fructose-6-phosphate can enter the non-oxidative PPP, where it is interconverted with other sugar phosphates. By analyzing the deuterium labeling patterns in downstream metabolites that are shared between glycolysis and the PPP, such as glyceraldehyde-3-phosphate and its derivatives, it is possible to indirectly infer the relative flux through the PPP. For example, if a significant portion of the deuterium from this compound is found in ribose-5-phosphate, a key product of the PPP, it would suggest a substantial contribution of mannose carbons to this pathway via the non-oxidative branch.

It's important to note that the quantification of PPP flux using tracers can be complex due to reversible reactions and metabolic cycling. osti.gov However, the use of specifically labeled substrates like this compound, in conjunction with sophisticated metabolic modeling, can provide valuable insights into the regulation of this crucial pathway. nih.gov

Assessment of Glycolytic and Gluconeogenic Fluxes with Deuterated Precursors

This compound is an effective tool for assessing the fluxes through glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). researchgate.net After its conversion to fructose-6-phosphate, the deuterated backbone of the molecule enters the glycolytic pathway. By measuring the rate of appearance of deuterium in glycolytic intermediates and end-products such as pyruvate (B1213749) and lactate, the glycolytic flux from mannose can be quantified. nih.gov

Conversely, in tissues capable of gluconeogenesis, such as the liver, the deuterium label from this compound can be traced backwards through the pathway to assess the rate of glucose production from mannose-derived precursors. mit.edu This is particularly relevant for understanding how the body maintains glucose homeostasis under different physiological conditions.

The use of deuterated precursors avoids some of the complications associated with radioisotopes and allows for analysis using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. umich.edu These methods can distinguish between different isotopologues of metabolites, providing a detailed picture of metabolic fluxes.

Elucidation of Anabolic Pathway Contributions

Beyond its role in central carbon metabolism, this compound can be used to trace the flow of carbon into various anabolic (biosynthetic) pathways. cigb.edu.cu This provides insights into how cells utilize mannose as a building block for complex macromolecules.

Deuterium Incorporation into Biosynthetic Precursors

The breakdown of this compound through glycolysis generates key biosynthetic precursors such as pyruvate and acetyl-CoA. The deuterium label from the original mannose molecule will be incorporated into these precursors. For instance, acetyl-CoA, a central hub in metabolism, is the building block for fatty acid synthesis and the precursor for the synthesis of some amino acids. By tracking the deuterium from this compound into these precursors, researchers can quantify the contribution of mannose to various biosynthetic outputs.

This approach allows for the investigation of how metabolic pathways are partitioned between energy production (catabolism) and the synthesis of new cellular components (anabolism) under different conditions. The incorporation of deuterium from heavy water (D2O) into biomass has been used to identify active microbial cells, demonstrating the principle of tracking hydrogen isotopes in biosynthesis. pnas.org

Analysis of Lipid and Amino Acid Biosynthesis from Labeled Mannose (if applicable as a precursor)

The deuterated acetyl-CoA derived from this compound can be directly incorporated into fatty acids during lipid biosynthesis. creative-proteomics.com By analyzing the isotopic enrichment of deuterium in different fatty acid species, the rate of de novo lipid synthesis from mannose can be determined. This is particularly relevant in cancer metabolism, where altered lipid metabolism is a known hallmark. creative-proteomics.com

Similarly, the carbon skeleton of mannose can be used for the synthesis of certain non-essential amino acids. sigmaaldrich.com For example, pyruvate derived from mannose can be transaminated to form alanine. Other intermediates from the citric acid cycle, which can be fed by mannose-derived acetyl-CoA, serve as precursors for amino acids like glutamate (B1630785) and aspartate. By measuring the deuterium incorporation into these amino acids, the contribution of mannose to protein synthesis can be assessed.

The ability to trace the fate of the deuterium label from this compound provides a powerful method for dissecting the complex network of anabolic reactions within the cell.

Methodological Advancements in Isotope-Assisted MFA using this compound

Isotope-assisted MFA leverages the incorporation of labeled atoms from a tracer substrate into downstream metabolites to deduce pathway activities. The choice of tracer and the analytical and computational methods used are critical for obtaining accurate flux maps.

The design of an MFA experiment using a deuterated tracer like this compound requires careful consideration of several factors to ensure robust and interpretable results. creative-proteomics.comnih.gov The fundamental principle is that the labeling patterns of intracellular metabolites are determined by the metabolic fluxes, allowing researchers to infer these rates by measuring the isotopic enrichment. nih.gov

Key considerations in experimental design include:

Tracer Selection : The choice of tracer is dictated by the specific pathways under investigation. researchgate.net A C6-labeled tracer like this compound is particularly useful for tracking the carbon backbone through glycolysis and the pentose phosphate pathway (PPP). For instance, in glycolysis, the C6 of mannose (after conversion to fructose-6-phosphate) becomes the C3 of pyruvate and lactate. In contrast, the fate of this carbon in the PPP is distinct, allowing for the deconvolution of these interconnected pathways. Parallel labeling experiments, perhaps combining a deuterated tracer with a ¹³C-labeled one, can provide complementary information and enhance the precision of flux estimations. mdpi.com

Kinetic Isotope Effects (KIEs) : Deuterium is much heavier relative to protium (B1232500) (¹H) than ¹³C is to ¹²C. This mass difference can lead to significant kinetic isotope effects, where enzymes may react with the deuterated substrate at a different rate than the unlabeled version. d-nb.info This must be accounted for in experimental design and data analysis, as it can influence measured flux values. d-nb.infonih.gov Studies have developed strategies to measure and correct for KIEs, for example, by co-administering deuterated and non-deuterated substrates that are also labeled with ¹³C. nih.gov

Label Loss and Exchange : Deuterium atoms, particularly those attached to carbons involved in enzymatic reactions that abstract protons, can be lost or exchanged with protons from water. nih.gov For example, studies using [6,6-²H₂]-glucose have quantified deuterium label loss in lactate, glutamate, and glutamine. nih.gov The stability of the C-D bond at the C6 position of mannose through the initial steps of glycolysis makes it a relatively stable tracer for this part of metabolism.

Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used to measure mass isotopomer distributions in metabolites derived from the labeled tracer. cortecnet.comuab.edu Nuclear magnetic resonance (NMR) spectroscopy can also be used and is particularly powerful for distinguishing positional isotopomers. acs.orgnih.gov

Table 1: Experimental Design Considerations for Deuterium Tracing

Consideration Description Relevance for this compound
Tracer Selection Choosing the optimal isotopic tracer to resolve fluxes of interest. Labeling at C6 helps distinguish glycolysis from the pentose phosphate pathway.
Kinetic Isotope Effect (KIE) Altered reaction rates due to the heavier deuterium isotope can affect flux calculations. d-nb.info Requires careful controls or computational correction as KIEs for deuterium are substantial. d-nb.infonih.gov
Label Stability Potential for the deuterium label to be lost or exchanged during metabolic reactions. nih.gov The C-D bonds at the C6 position are generally stable through upper glycolysis.
Analytical Platform Technology used to measure the isotopic labeling patterns in metabolites (e.g., MS, NMR). cortecnet.comacs.org GC-MS or LC-MS/MS are typically used to quantify mass isotopomers in amino acids and other metabolites.
Steady-State Assumption Ensuring the biological system is at a metabolic and isotopic steady state for standard MFA. mdpi.com If not at steady state, non-stationary MFA methods are required. mdpi.com

Once labeling data are acquired, computational models are used to estimate the intracellular fluxes. This process involves fitting the measured isotopomer distributions to a metabolic network model. nih.gov

Modern MFA relies on sophisticated software that automates the complex calculations. frontiersin.org Key components include:

Metabolic Network Model : A curated model of relevant biochemical reactions and their corresponding atom transitions is required. frontiersin.org For studies of central carbon metabolism, this includes glycolysis, the PPP, the TCA cycle, and anabolic pathways to biomass components like amino acids and nucleotides. nih.govfrontiersin.org

Isotopomer Balance Equations : The core of MFA involves a system of equations that describes the flow of isotopes through the network. For each metabolite, a balance equation is written that relates its labeling state to the fluxes and labeling states of the metabolites that produce it. nih.gov

Flux Estimation Algorithms : Because the system of equations is typically underdetermined, iterative algorithms are used to find the set of fluxes that best explains the experimental data. This is achieved by minimizing the difference between the measured labeling patterns and those predicted by the model. nih.gov The Elementary Metabolite Units (EMU) framework is a highly efficient algorithm for this purpose, significantly reducing the computational complexity of solving isotopomer balances. frontiersin.orgmit.edu

Software Tools : Several software packages are available to perform these calculations, such as INCA, 13CFLUX2, and FluxML. mdpi.comfrontiersin.orgfrontiersin.orgethz.ch These tools provide platforms for model definition, flux simulation, parameter estimation, and statistical analysis to determine the confidence of the estimated fluxes. frontiersin.orgfrontiersin.org

Classical MFA assumes the biological system is at both a metabolic and isotopic steady state, meaning fluxes and labeling patterns are constant over time. nih.gov However, many biological scenarios, such as developmental changes, responses to stimuli, or fed-batch cultures, are inherently dynamic. mit.edunih.gov

For these systems, isotopically non-stationary MFA (INST-MFA) or dynamic MFA (DMFA) is employed. mdpi.comosti.gov

INST-MFA : This approach requires a metabolic steady state (constant fluxes) but analyzes the system before it reaches isotopic steady state. mdpi.com It involves measuring the changes in metabolite labeling patterns over time. This provides richer data, allowing for the resolution of more fluxes, particularly exchange fluxes, and can also be used to estimate intracellular metabolite concentrations. mdpi.com However, INST-MFA is more computationally demanding as it involves solving ordinary differential equations. mdpi.comnih.gov

Dynamic MFA (DMFA) : This is the most complex approach, used when metabolic fluxes themselves are changing over time. nih.gov The experiment is divided into short intervals, and fluxes are calculated for each period, assuming they are relatively constant within that small window. nih.gov

The use of deuterated tracers like this compound is fully compatible with these dynamic approaches. For example, dynamic deuterium-based fluxomics has been used to uncover the hierarchy of sugar processing in bacteria. researchgate.net Dynamic Deuterium Metabolic Imaging (DMI) is an emerging in vivo technique that maps metabolic fluxes non-invasively, providing spatial and temporal resolution of glucose turnover in organisms. elifesciences.org

Investigations in In Vitro Cellular Systems and Organismal Models

The application of isotope tracers in cell cultures and whole organisms has yielded profound insights into metabolism in health and disease. While specific studies using this compound are not prominent in the literature, extensive research with analogous tracers like deuterated glucose and ¹³C-labeled mannose demonstrates the potential applications.

In Vitro Cellular Systems :

Fibroblasts : Studies in fibroblasts using ¹³C-labeled glucose and mannose have been instrumental in determining the metabolic origins of mannose found in glycoproteins. nih.gov These experiments revealed that mannose is incorporated into N-glycans far more efficiently than glucose. nih.gov A tracer like this compound could further refine these models by tracking the fate of the C6 carbon into various biosynthetic pathways.

Cancer Cells : Cancer cells exhibit profound metabolic reprogramming. Isotope tracing has been used to study the increased reliance of tumors on glycolysis and the PPP. nih.govelifesciences.org For example, [1,2-¹³C₂]glucose has been used to estimate PPP activity in glioblastoma models. nih.gov Deuterium Metabolic Imaging (DMI) with deuterated glucose has been applied to map glycolysis and mitochondrial oxidation fluxes in mouse glioblastoma models, revealing metabolic heterogeneity within tumors. elifesciences.org

Immune Cells : The metabolism of immune cells is tightly linked to their function. Isotopic tracing in neutrophils showed that upon activation, they dramatically rewire their metabolism, shunting glucose almost completely into the oxidative PPP to generate NADPH for the oxidative burst. biorxiv.org

Organismal Models :

Mice : In vivo flux analysis using deuterated tracers has been developed to study hepatic glucose production in models of Type 2 Diabetes. mit.edu Infusion of tracers like [U-¹³C,²H₅]-glycerol allows for detailed reconstruction of gluconeogenesis fluxes. mit.edu Such approaches are critical for understanding systemic metabolic diseases and evaluating therapeutic targets. D-mannose itself has been investigated in mouse models for its effects on bone loss and its therapeutic potential. bjmu.edu.cn Combining these studies with a this compound tracer could directly link mannose uptake to specific metabolic flux changes in vivo.

Table 2: Research Findings from Isotope-Assisted MFA in Various Models

Model System Isotopic Tracer(s) Used Key Research Findings Citation(s)
Human Fibroblasts [1,2-¹³C]glucose, [4-¹³C]mannose Determined relative contributions of exogenous glucose vs. mannose to N-glycan synthesis; showed mannose is more efficiently incorporated. nih.gov
Human Hepatoma Cells (Hep G2) [1,2-¹³C₂]glucose Estimated pentose cycle activity and the relative rates of transketolase and transaldolase reactions. physiology.org
Human Neutrophils [U-¹³C]-glucose Revealed rapid activation and reversal of upper glycolysis to support a massive flux through the oxidative PPP during oxidative burst. biorxiv.org
Mouse Glioblastoma (in vivo) [1,2-¹³C₂]glucose, Deuterated glucose Estimated PPP flux relative to glycolysis; mapped spatial heterogeneity of glycolytic and mitochondrial fluxes within tumors. elifesciences.orgnih.gov
Rat Model of Type 2 Diabetes (in vivo) [¹³C, ²H]-glycerol Reconstructed hepatic glucose production fluxes and identified unexpected metabolic similarities in an insulin (B600854) receptor knockout model. mit.edu
E. coli [1,6-¹³C]glucose Used labeling in glycogen (B147801) and RNA to enhance flux resolution in the pentose phosphate pathway. nih.gov

Mechanistic Enzymology and Pathway Elucidation Utilizing D Mannose 6,6 C D2

Probing Enzyme Reaction Mechanisms with Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a crucial tool for elucidating enzyme reaction mechanisms. It is defined as the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org The use of deuterium-labeled substrates like D-Mannose-6,6'-C-d2 allows for the measurement of deuterium (B1214612) KIEs, providing insights into the transition states and rate-determining steps of enzymatic reactions.

Primary and Secondary Deuterium Isotope Effects on Enzyme Activity

Deuterium isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE (kH/kD) for C-H bond cleavage is typically between 6 and 10. wikipedia.org

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs. For instance, α-secondary KIEs, where the substitution is on the carbon atom undergoing a change in hybridization (e.g., sp3 to sp2), typically result in kH/kD values of 1.1 to 1.2. wikipedia.org β-secondary KIEs, with substitution on an adjacent carbon, are often attributed to hyperconjugation and usually have kH/kD values around 1.15 to 1.3. wikipedia.orglibretexts.org

Correlation of KIEs with Rate-Determining Steps and Transition State Structures

The magnitude of the observed KIE can provide strong evidence for the rate-determining step of an enzymatic reaction. A significant primary KIE suggests that C-H bond cleavage is the slowest step. For example, a large kinetic isotope effect (kH/kD = 21) was observed in the oxidation of the hydroxymethyl group of galactose by galactose oxidase, establishing hydrogen abstraction as the rate-limiting step. caltech.edu

Conversely, the absence of a significant KIE may indicate that a step other than C-H bond cleavage is rate-determining. Furthermore, the magnitude of secondary KIEs can offer information about the structure of the transition state. For instance, a normal secondary KIE (kH/kD > 1) at an α-carbon suggests a change from sp3 to sp2 hybridization in the transition state, while an inverse KIE (kH/kD < 1) suggests a change from sp2 to sp3. wikipedia.org

Characterization of Mannose-Metabolizing Enzymes

This compound is instrumental in studying the enzymes that metabolize mannose and its derivatives.

Phosphomannose Isomerase (MPI) and its Role in Metabolic Interconversion

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase, is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P). nih.govsigmaaldrich.com This reaction connects the metabolism of mannose to that of glucose. researchgate.net The enzyme is found in all eukaryotes and plays a vital role in glycosylation and energy production. sigmaaldrich.comhmdb.ca The use of isotopically labeled substrates can help to elucidate the mechanism of this isomerization. For example, studies with D-mannose-2-3H demonstrated that the enzyme exchanges hydrogen at the C-2 position with the solvent. researchgate.net

Table 1: Characteristics of Phosphomannose Isomerase (PMI)

Feature Description Source
Function Catalyzes the reversible isomerization of mannose-6-phosphate and fructose-6-phosphate. nih.govsigmaaldrich.com
Metabolic Role Links mannose and glucose metabolism; provides precursors for glycosylation. researchgate.net
Distribution Found in all eukaryotes. hmdb.ca
Cofactors Zinc-dependent metalloenzyme. nih.gov

Phosphomannomutase (PMM) and Nucleotide Sugar Synthesis

Phosphomannomutase (PMM) is another key enzyme in mannose metabolism. It catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. cnr.itd-nb.info This is a critical step in the synthesis of GDP-mannose, a precursor for the biosynthesis of N-linked oligosaccharides and other essential mannosyl transfer reactions. cnr.ithmdb.cauniprot.org In humans, there are two PMM isozymes, PMM1 and PMM2. cnr.it Mutations in the PMM2 gene are the cause of PMM2-CDG, the most common congenital disorder of glycosylation. cnr.itd-nb.info

Table 2: Function and Significance of Phosphomannomutase (PMM)

Feature Description Source
Reaction Catalyzed Mannose-6-phosphate ⇌ Mannose-1-phosphate cnr.itd-nb.info
Metabolic Pathway Synthesis of GDP-mannose for glycosylation. hmdb.cauniprot.org
Human Isozymes PMM1 and PMM2 cnr.it
Clinical Relevance Mutations in PMM2 cause PMM2-CDG. cnr.itd-nb.info

GDP-Mannose 4,6-Dehydratase and Deoxy-Sugar Biosynthesis

GDP-mannose 4,6-dehydratase (GMD) is an enzyme that catalyzes the first committed step in the biosynthesis of 6-deoxy sugars, such as L-fucose. acs.org It converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. acs.orgnih.govwikipedia.org This reaction is a complex process involving oxidation, dehydration, and reduction steps. acs.org While direct studies using this compound with GMD are not extensively documented in the provided search results, the use of kinetic isotope effects with other labeled substrates has been suggested as a valuable tool to dissect the intricate mechanism of this enzyme. acs.org For instance, in situ proton NMR studies with the enzyme in D2O have been used to probe the mechanism of deuterium "wash-in" at the C5'' position. acs.org

Table 3: GDP-Mannose 4,6-Dehydratase (GMD) Overview

Feature Description Source
Function Catalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govwikipedia.org
Metabolic Pathway First step in the de novo biosynthesis of GDP-L-fucose. acs.org
Cofactor Requires NADP+ as a cofactor. nih.gov
Mechanism Involves a complex series of oxidation, dehydration, and reduction steps. acs.org

D Mannose 6,6 C D2 in Glycobiology and Glycosylation Pathway Investigations

Tracing Mannose Incorporation into Glycoconjugates

The use of stable isotopes like deuterium (B1214612) in D-Mannose-6,6'-C-d2 enables the detailed tracking of mannose as it becomes part of complex carbohydrate structures known as glycoconjugates. nih.govnih.gov This method offers a more quantitative and precise alternative to traditional radiolabeling techniques for studying glycan biosynthesis. nih.gov

N-Linked Glycosylation Pathway Elucidation

N-linked glycosylation is a fundamental post-translational modification where a pre-assembled oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain in the endoplasmic reticulum (ER). wikipedia.orgthermofisher.com Mannose is a dominant monosaccharide in this process, forming the core structure of the precursor oligosaccharide, Glc3Man9GlcNAc2. wikipedia.org

By introducing this compound to cells, researchers can follow its incorporation into the growing lipid-linked oligosaccharide (LLO) precursor on the ER membrane. researchgate.net This precursor is built upon a dolichol phosphate (B84403) anchor and involves the sequential addition of N-acetylglucosamine (GlcNAc) and mannose residues. researchgate.netsigmaaldrich.com The labeled mannose allows for the precise tracking of the assembly of the Man5GlcNAc2-P-Dol intermediate on the cytoplasmic side of the ER before it is flipped into the ER lumen for further extension. sigmaaldrich.com

Subsequent analysis, often using mass spectrometry, can identify the presence and position of the deuterium-labeled mannose within the final N-glycan structures on mature glycoproteins. researchgate.net This provides a clear picture of the flux of exogenous mannose into this critical pathway. Studies have shown that while much of the mannose for glycosylation is derived from glucose, in certain cells like cultured hepatoma cells, the majority comes from extracellular mannose. wikipedia.org

C-Mannosylation and Phosphoglycosylation Pathway Studies

C-Mannosylation is a less common but important form of glycosylation where a mannose residue is attached to the indole (B1671886) ring of a tryptophan residue via a C-C bond. uzh.ch This modification occurs in the ER and uses dolichol-phosphate-mannose (Dol-P-Man) as the donor substrate. uzh.chmdpi.com The consensus sequence for this modification is typically WxxW, where the first tryptophan is mannosylated. uzh.ch this compound can be used to trace the origin of the mannose in C-mannosylated proteins, helping to understand the dynamics and regulation of this pathway. The function of C-mannosylation is thought to be related to protein folding and secretion. nih.govelifesciences.org

Phosphoglycosylation involves the addition of a sugar through a phosphate linkage. A key example is the formation of mannose-6-phosphate (B13060355) (M6P), which acts as a signal for trafficking lysosomal enzymes. thermofisher.comnih.gov The phosphorylation occurs on mannose residues of N-linked glycans. thermofisher.com By using this compound, researchers can investigate the incorporation of mannose into glycoproteins destined for the lysosome and study the efficiency of the M6P tagging process. nih.gov

Analysis of Oligosaccharide Assembly and Processing

The initial N-glycan precursor undergoes extensive trimming and processing in the ER and Golgi apparatus. thermofisher.comsigmaaldrich.com This involves the removal of glucose and mannose residues by specific glycosidases and the addition of other sugars to create a diverse array of mature glycan structures, including high-mannose, hybrid, and complex N-glycans. sigmaaldrich.commdpi.com

The use of this compound allows for the detailed analysis of these processing steps. For instance, researchers can monitor the trimming of labeled mannose residues from high-mannose structures by ER and Golgi-resident mannosidases. wikipedia.org This provides insights into the activity of these enzymes and the regulation of the transition from high-mannose to complex N-glycans. The precise quantification of labeled mannose in different glycan isomers helps in building a comprehensive picture of the oligosaccharide assembly line. acs.org

Investigating Mannose Recycling and Salvage Pathways

Cells can obtain mannose for glycosylation through two main routes: the de novo pathway, where it is synthesized from glucose, and the salvage pathway, which utilizes mannose from extracellular sources or from the breakdown of cellular glycoproteins. nih.gov this compound is an excellent tool for dissecting the relative contributions of these pathways.

By providing cells with labeled mannose and unlabeled glucose, the amount of deuterium incorporated into newly synthesized glycans directly reflects the activity of the salvage pathway. nih.gov Conversely, using labeled glucose and unlabeled mannose can quantify the contribution of the de novo pathway.

Studies using stable isotopes have revealed that under normal physiological conditions, fibroblasts derive a significant portion of their mannose for N-glycans directly from exogenous mannose. nih.gov For example, in normal human fibroblasts, about 25-30% of mannose in N-glycans comes directly from the salvage pathway. nih.gov However, in cells with defects in the de novo pathway, such as those from patients with certain Congenital Disorders of Glycosylation (CDG), this reliance on salvaged mannose can increase dramatically. nih.gov It has also been shown that mannose released from the processing of N-glycans is handled differently from mannose entering the cell, with the former being exported out of the cell. nih.gov

Understanding the Impact of Mannose Metabolism on Glycan Structure and Function

The metabolism of mannose directly influences the structure of glycans, which in turn affects their function. Alterations in mannose availability or metabolism can lead to the synthesis of aberrant glycan structures, a hallmark of diseases like CDG. nih.govd-nb.info

By using this compound, researchers can manipulate the mannose supply and trace the consequences for glycan structure. For example, in cells with a deficient phosphomannose isomerase (MPI), an enzyme in the de novo pathway, providing labeled mannose can demonstrate the partial correction of glycan synthesis. researchgate.net This helps in understanding how therapeutic interventions, such as mannose supplementation, might work at a molecular level.

The structure of the N-glycan, particularly the mannose core, is critical for glycoprotein (B1211001) function. For instance, the type of N-glycan (e.g., high-mannose vs. complex) on the Fc region of antibodies can significantly impact their interaction with immune receptors. mdpi.comtandfonline.com High-mannose glycans, for example, have been shown to reduce binding to certain Fcγ receptors. tandfonline.com Tracing the metabolic origin of these mannose residues with this compound can link metabolic states to specific functional outcomes of glycoproteins.

Interactive Data Table: Isotope Tracing in Glycosylation Pathways

Labeled Precursor Pathway Investigated Key Finding Reference
This compound N-Linked Glycosylation Traces incorporation into the core N-glycan structure. researchgate.net, researchgate.net
[1,2-¹³C]Mannose Mannose Salvage In fibroblasts, 25-30% of N-glycan mannose is from salvage. nih.gov
[6,6-²H]Glucose Mannose De Novo Synthesis Quantifies the contribution of glucose to N-glycan mannose. nih.gov
D₂O Mannose Source Identification Can distinguish between glucose-derived and salvaged mannose. nih.gov

Interactive Data Table: Research Findings on Mannose Metabolism and Glycosylation

Cell Type Isotope Used Observation Implication Reference
Normal Human Fibroblasts [1,2-¹³C]Man, [6,6-²H]Glc 25-30% of N-glycan mannose from exogenous mannose. Both de novo and salvage pathways are active. nih.gov
MPI-deficient Fibroblasts [1,2-¹³C]Man, [6,6-²H]Glc ~80% of N-glycan mannose from exogenous mannose. Increased reliance on the salvage pathway in CDG. nih.gov
Hepatoma Cells [2-³H]-Man Most mannose for glycosylation from extracellular sources. Cell type-specific differences in mannose utilization. wikipedia.org
Trypanosoma brucei [U-¹³C]-D-glucose ~80% of GDP-mannose from de novo, 20% from salvage. De novo pathway is the primary source in these parasites. nih.gov

Computational and Theoretical Approaches in Conjunction with D Mannose 6,6 C D2 Research

Molecular Dynamics Simulations of Labeled Carbohydrates and Enzyme Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of D-Mannose-6,6'-C-d2, MD simulations can elucidate how the deuterium (B1214612) labeling affects the conformational dynamics of the sugar and its interactions with enzymes and other proteins.

Understanding the interactions between carbohydrates and proteins at a molecular level is crucial, as these interactions govern many biological processes. mdpi.comnih.gov MD simulations allow researchers to model the binding of D-mannose (B1359870) and its deuterated isotopologues to lectins and other carbohydrate-binding proteins. nih.gov These simulations can reveal stable binding modes and identify key amino acid residues involved in the interaction. nih.gov By comparing the simulation trajectories of labeled and unlabeled mannose, researchers can investigate subtle changes in binding affinity and dynamics caused by the isotopic substitution.

Recent studies have utilized MD simulations to analyze the structure and binding properties of lectins in complex with D-mannose. nih.gov These simulations provide data on the stability of the complex, the nature of carbohydrate-binding interactions, and the contacts between protein monomers. nih.gov The insights gained from these simulations are valuable for understanding the structural properties of these interactions, which can have implications for therapeutic applications. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Lectin-Mannose Interactions

ParameterDescriptionSignificance
Binding Stability The persistence of the carbohydrate within the lectin's binding site over the simulation time.Indicates the strength and durability of the interaction.
Binding Mode The specific orientation and conformation of the mannose molecule within the binding pocket.Determines the specificity of the interaction and the key chemical contacts.
Interaction Energy The calculated energy of binding between the lectin and the mannose ligand.Quantifies the affinity of the interaction.
Intermonomeric Contacts The interactions between different protein subunits in a multimeric lectin.Provides insight into the overall protein architecture and cooperativity in binding.
Conformational Dynamics The flexibility and movement of both the carbohydrate and the protein during the simulation.Reveals how the binding partners adapt to each other and the influence of isotopic labeling on this process.

This table summarizes the primary outputs from molecular dynamics simulations that are used to characterize the interactions between lectins and mannose, including its deuterated forms.

Quantum Mechanical Calculations for Isotope Effect Predictions

Quantum mechanical (QM) calculations are employed to study the electronic structure and reactivity of molecules at the atomic level. researchgate.net These methods are particularly useful for predicting kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.

In the context of this compound, QM calculations can predict how the deuterium substitution at the C6 position will affect the rates of enzymatic or chemical reactions involving this position. The KIE is defined as the ratio of the rate constant of the reaction with the lighter isotope (in this case, hydrogen) to that with the heavier isotope (deuterium). mdpi.com

QM methods, such as density functional theory (DFT), can be used to model the transition state of a reaction and calculate the vibrational frequencies of the reactants and the transition state. acs.org These frequencies are then used to determine the zero-point energies (ZPEs), and the difference in ZPE between the isotopologues is a major contributor to the KIE. Tunneling effects, which can be significant for reactions involving the transfer of light particles like hydrogen, can also be modeled using advanced QM techniques. mdpi.com

A study on H/D isotope effects in electronic absorption spectra demonstrated that quantum mechanical calculations could accurately predict the increase in excitation energy upon deuteration, which was attributed to changes in the molecular orbitals due to reduced nuclear quantum fluctuations. researchgate.net While not directly on this compound, this highlights the capability of QM methods to model subtle isotope effects.

Table 2: Theoretical Approaches for Kinetic Isotope Effect (KIE) Calculation

MethodPrincipleApplication to this compound
Transition State Theory (TST) Calculates the reaction rate based on the properties of the transition state.Predicts the effect of deuterium substitution on the rate of enzymatic reactions involving the C6 position.
Canonical Unified Statistical (CUS) Model A model that can be applied to ion-molecule reactions.Could be used to model specific types of reactions involving mannose derivatives. mdpi.com
Variational Transition State Theory with Semiclassical Tunneling (VTST/SCT) An extension of TST that accounts for quantum tunneling effects.Important for accurately predicting KIEs in reactions where tunneling is significant. mdpi.com

This table outlines some of the quantum mechanical methods used to predict kinetic isotope effects, which are applicable to studying reactions involving this compound.

Metabolic Network Modeling and Flux Prediction with Deuterated Tracers

Metabolic network modeling is a systems biology approach that uses mathematical models to understand and predict the flow of metabolites through the intricate network of biochemical reactions within a cell or organism. nih.gov The use of deuterated tracers like this compound in conjunction with these models provides a powerful way to quantify metabolic fluxes.

Metabolic Flux Analysis (MFA) is a key technique that utilizes isotope tracing to determine the rates of metabolic reactions. mdpi.com When a labeled substrate such as this compound is introduced into a biological system, the deuterium atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using techniques like mass spectrometry or NMR spectroscopy, researchers can deduce the pathways taken by the carbon and hydrogen atoms and calculate the corresponding fluxes.

Genome-scale metabolic models (GSMMs) are comprehensive representations of an organism's entire metabolic network. nih.gov When combined with experimental data from deuterated tracers, these models can provide system-wide predictions of metabolic responses to genetic or environmental perturbations. nih.govosti.gov This integration allows for a more accurate and global understanding of metabolism. nih.gov For instance, such models can be used to identify metabolic bottlenecks or to engineer metabolic pathways for the production of valuable compounds. mdpi.com

Recent advancements have focused on integrating multiple types of "omics" data, including transcriptomics and metabolomics, with metabolic models to improve the accuracy of flux predictions. nih.govbiorxiv.org The use of multiple isotopic tracers, including both carbon-13 and deuterium labels, can provide even more detailed insights into complex metabolic pathways like gluconeogenesis. mit.edu

Table 3: Key Concepts in Metabolic Network Modeling with Deuterated Tracers

ConceptDescriptionRelevance to this compound Research
Flux Balance Analysis (FBA) A mathematical method to predict flux distributions in a metabolic network at a steady state. mdpi.comCan be used to predict the overall metabolic fate of this compound within a cell.
Metabolic Flux Analysis (MFA) An experimental technique that uses isotope tracers to quantify intracellular fluxes. mdpi.comDirectly utilizes the labeling from this compound to measure the rates of specific metabolic pathways.
Genome-Scale Metabolic Models (GSMMs) Comprehensive models that include all known metabolic reactions in an organism.Provides a systemic context for interpreting the flux data obtained from this compound tracing experiments. nih.gov
Isotopomer Distribution Analysis The analysis of the mass distribution of metabolites resulting from the incorporation of isotopic labels.The specific pattern of deuterium incorporation from this compound into other molecules reveals the active metabolic routes.

This table explains the fundamental techniques and models used in metabolic flux studies that can be applied to research involving this compound.

Future Directions and Emerging Research Applications of D Mannose 6,6 C D2

Development of Novel Deuterated Mannose Probes for Specific Biological Questions

The development of deuterated carbohydrate probes, such as D-Mannose-6,6'-C-d2, represents a significant leap forward from traditional labeling techniques that often rely on bulky chemical tags or radioactive isotopes. rsc.org These "label-free" substrates provide a minimally disruptive way to investigate nutrient uptake and metabolism. rsc.org The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes these molecules robust tracers in biological studies. researchgate.net

Future research is focused on designing and synthesizing a wider array of specifically deuterated mannose molecules to answer highly specific biological questions. nih.govnih.gov For instance, by altering the position of the deuterium (B1214612) atoms on the mannose backbone, researchers can probe different aspects of its metabolic fate. This includes tracking its conversion to other sugars, its incorporation into glycoproteins, or its entry into specific metabolic pathways like glycolysis. wikipedia.orgresearchgate.net

One key application lies in metabolic flux analysis, where the rate of turnover of metabolites within a metabolic network is measured. nih.govresearchgate.net Deuterated probes like this compound are instrumental in these studies, providing detailed information on how metabolic pathways are regulated and how they respond to various stimuli or disease states. nih.gov Techniques such as Deuterium Metabolic Imaging (DMI) can visualize the metabolic conversion of deuterated substrates in real-time within living organisms, offering unprecedented insights into tumor metabolism and other diseases. nih.gov The ability to create custom-deuterated sugars allows for the investigation of specific enzymatic reactions and the elucidation of complex metabolic networks with high precision. researchgate.netnih.gov

Table 1: Examples of Specifically Deuterated Probes and Their Applications

Deuterated ProbeResearch ApplicationReference
2-deutero-d-glucoseStudying interference with d-glucose (B1605176) and d-mannose (B1359870) metabolism nih.govnih.gov
2-deutero-d-mannoseInvestigating the molecular mechanism of action of 2-deoxy-d-glucose nih.govnih.gov
6-deutero-d-glucoseProbing d-glucose metabolism using mass spectrometry nih.govnih.gov
6-deutero-d-mannoseUnderstanding interference with d-mannose metabolism nih.govnih.gov
[3,5-2H2]glucoseInvestigating the potential for deuterium loss in metabolic studies diabetesjournals.org

Integration with Multi-Omics Data for Systems-Level Understanding

The future of metabolic research lies in the integration of multiple "omics" data streams to build a comprehensive, systems-level understanding of biological processes. mdpi.comuv.es Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of cellular function. nih.govfrontlinegenomics.com The data generated from this compound tracing experiments, which falls under the umbrella of metabolomics and fluxomics, is a critical component of this integrated approach.

By combining metabolic flux data obtained from this compound with transcriptomic and proteomic data, researchers can correlate changes in metabolic pathways with alterations in gene and protein expression. uv.es For example, an observed increase in the flux of mannose through a particular pathway can be linked to the upregulation of the genes and proteins that encode the enzymes in that pathway. This integrated analysis can reveal novel regulatory mechanisms and provide a more complete understanding of how cells control their metabolism.

This approach is particularly powerful in the study of complex diseases like cancer, where metabolic reprogramming is a key hallmark. mdpi.comresearchgate.net By integrating multi-omics data, researchers can identify the key drivers of metabolic changes in cancer cells and uncover new therapeutic targets. mdpi.com The use of this compound in these studies allows for a dynamic view of metabolic changes, which can be correlated with other molecular events to build predictive models of disease progression and treatment response. mdpi.com

Advancements in In Vitro and Ex Vivo Model Systems for Metabolic Studies

The utility of this compound is greatly enhanced by advancements in in vitro and ex vivo model systems that more accurately recapitulate the complexity of living tissues. These models provide a controlled environment to study metabolic processes in detail.

In vitro studies using cultured cells are fundamental for dissecting the molecular details of mannose metabolism. umich.edu For example, studies using Chinese Hamster Ovary (CHO) cells have shown that mannose can serve as a primary carbon source and that its metabolism can influence the glycosylation of recombinant proteins. researchgate.net The use of deuterated mannose in such systems allows for precise quantification of its contribution to various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net Furthermore, in vitro models have been used to show that mannose can have anti-catabolic effects, for instance by inhibiting glutamine metabolism in models of intervertebral disc degeneration. nih.gov

Ex vivo models, which use tissue explants, offer a bridge between in vitro studies and whole-organism research. These models maintain the three-dimensional architecture and cellular heterogeneity of the original tissue, providing a more physiologically relevant context for metabolic studies. For example, D-mannose-coated nanoparticles have been used for improved labeling and visualization of neural stem cells in ex vivo MRI studies after transplantation in the mouse brain. nih.gov The use of this compound in these systems can provide valuable information about metabolic function in specific tissues and how it is altered in disease.

Exploration in New Biological Systems and Organisms

While much of the research on deuterated sugars has focused on mammalian systems and microorganisms like yeast, there is a growing interest in exploring their applications in a wider range of biological systems and organisms. researchgate.netoup.com The fundamental nature of carbohydrate metabolism means that the tools and techniques developed for studying mannose metabolism in one organism can often be adapted to others.

One area of exploration is in the study of nutrient uptake in different species of bacteria. rsc.org For example, deuterated sugars have been used to investigate nutrient acquisition in Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. rsc.org These studies can provide insights into the unique metabolic adaptations of pathogenic bacteria and may lead to the development of new antimicrobial strategies.

The use of this compound and other deuterated probes is also being extended to non-human primates to model human metabolic diseases. oup.com These models are crucial for understanding the progression of conditions like type 2 diabetes and non-alcoholic fatty liver disease. oup.com Additionally, recent research has highlighted the role of D-mannose in sperm function and fertilization, opening up new avenues for its application in reproductive biology and the treatment of infertility. nih.gov As researchers continue to explore the diverse roles of mannose in biology, the applications for this compound will undoubtedly expand into new and exciting areas of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.